Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-
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Overview
Description
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- is a complex organic compound that features a benzimidazole moiety fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe reaction conditions often require the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism by which Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, disrupting normal cellular functions. The benzimidazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Furanyl derivatives: Compounds with a furan ring that exhibit unique chemical properties.
Phenylmethanone derivatives: Compounds with a phenylmethanone core that are used in various chemical applications.
Uniqueness
Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- stands out due to its combined structural features of benzimidazole and furan, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(1-methylbenzimidazol-2-yl)furan-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-15-10-6-5-9-14(15)20-19(21)17-12-11-16(23-17)18(22)13-7-3-2-4-8-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZNARKBGKUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357988 |
Source
|
Record name | Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64480-91-7 |
Source
|
Record name | Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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